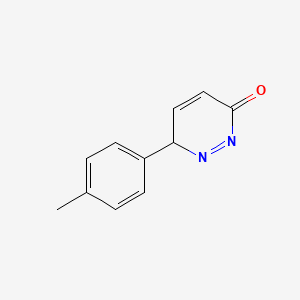

3-(4-methylphenyl)-3H-pyridazin-6-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-(4-methylphenyl)-3H-pyridazin-6-one |

InChI |

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-7,10H,1H3 |

InChI Key |

KQHCCUWFMPFMPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2C=CC(=O)N=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Methylphenyl 3h Pyridazin 6 One and Its Analogues

Classical and Contemporary Approaches to Pyridazinone Core Synthesis

The construction of the pyridazinone ring can be achieved through several reliable synthetic routes. These methods generally involve the formation of a six-membered ring containing two adjacent nitrogen atoms, which is subsequently functionalized.

Friedel-Crafts Acylation and Subsequent Cyclization Protocols

A prevalent and classical method for synthesizing 6-aryl-4,5-dihydropyridazin-3(2H)-ones involves a two-step process commencing with a Friedel-Crafts acylation. raco.catresearchgate.net This electrophilic aromatic substitution reaction utilizes an aromatic compound, such as toluene (B28343) or its derivatives, and an acylating agent like succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.comnih.gov The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring to yield a γ-keto acid (a 4-aryl-4-oxobutanoic acid). sigmaaldrich.com

The subsequent and final step is the cyclization of the intermediate γ-keto acid. core.ac.uk This is achieved by condensation with a hydrazine (B178648) source, most commonly hydrazine hydrate (B1144303) (N₂H₄·H₂O), in a suitable solvent like ethanol (B145695) under reflux. raco.cat The reaction forms the heterocyclic pyridazinone ring. The resulting dihydropyridazinone can then be dehydrogenated to yield the fully aromatic pyridazinone system. researchgate.netcore.ac.uk

Table 1: Overview of Friedel-Crafts Acylation/Cyclization for Pyridazinone Synthesis

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| 1 | Friedel-Crafts Acylation | Aromatic Compound + Succinic Anhydride | Lewis Acid (e.g., AlCl₃) | γ-Keto Acid |

| 2 | Cyclization/Condensation | γ-Keto Acid + Hydrazine Hydrate | Ethanol (reflux) | 4,5-Dihydropyridazin-3(2H)-one |

This synthetic pathway is valued for its reliability and the accessibility of its starting materials. organic-chemistry.org However, the traditional Friedel-Crafts reaction requires stoichiometric amounts of the Lewis acid catalyst and can present challenges in terms of waste and catalyst reusability. organic-chemistry.orgresearchgate.net

Cycloaddition Reactions in Pyridazinone Formation

Cycloaddition reactions offer a powerful and often regioselective alternative for constructing pyridazine (B1198779) and pyridazinone cores. nih.gov These reactions involve the combination of two π-electron systems to form a cyclic structure. libretexts.org

A prominent strategy is the inverse-electron-demand Diels-Alder reaction, which is a type of [4+2] cycloaddition. acsgcipr.org In this approach, an electron-deficient diene, such as a 1,2,4-triazine (B1199460) derivative, reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct often extrudes a small, stable molecule like nitrogen gas (N₂) to form the pyridazine ring. acsgcipr.org While highly efficient, the utility of this method can be limited by the availability of the requisite diene and dienophile precursors. acsgcipr.org

Another important class of reactions is [3+2] cycloadditions. For instance, the reaction of diazopropane (B8614946) with pyridazinone precursors has been used to create fused pyrazolo-pyridazinone systems. nih.gov Similarly, copper-catalyzed [3+2] cycloaddition reactions have been employed to synthesize fused pyridazine derivatives in moderate to excellent yields. nih.gov These methods provide access to complex, functionalized pyridazinone-based structures through controlled, often catalytic, processes. uchicago.edu

Targeted Synthesis of 3-(4-methylphenyl)-3H-pyridazin-6-one Scaffolds

The synthesis of the specifically substituted target compound, this compound, requires precise control over the introduction of the 4-methylphenyl (p-tolyl) group and the regiochemistry of the final ring structure.

Strategies for Introducing the 4-Methylphenyl Moiety

The introduction of the 4-methylphenyl group can be accomplished by utilizing a starting material that already contains this moiety. Two primary strategies are commonly considered:

Using a 4-methylphenyl-substituted keto-acid: This approach follows the classical Friedel-Crafts pathway described in section 2.1.1. Toluene is used as the aromatic substrate and is acylated with succinic anhydride to produce 4-(4-methylphenyl)-4-oxobutanoic acid. This precursor, which contains the required aryl group, is then cyclized with hydrazine hydrate to form 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one. Subsequent dehydrogenation would yield the aromatic pyridazinone.

Using 4-methylphenylhydrazine (B1211910): An alternative and more direct route to N-aryl pyridazinones involves the reaction of a suitable dicarbonyl precursor, such as a γ-ketoacid or its ester, with a substituted hydrazine. For the target compound, 4-methylphenylhydrazine (p-tolylhydrazine) would be the key reagent. For example, reacting β-formylpropionate with 4-methylphenylhydrazine would directly lead to the formation of the 3-(4-methylphenyl)-pyridazinone scaffold. This method is analogous to syntheses where different para-substituted acetophenones are reacted with glyoxalic acid and then hydrazine to build the core structure. nih.gov

Regioselective Synthesis of 3-Arylpyridazin-6-ones

When an unsymmetrical dicarbonyl compound, like a 4-oxobutanoic acid, reacts with a substituted hydrazine, such as 4-methylphenylhydrazine, two regioisomeric products are possible. The reaction can lead to either the desired this compound or the isomeric 2-(4-methylphenyl)-3H-pyridazin-6-one.

Controlling the regioselectivity of this condensation is crucial. The outcome is often dictated by the differential reactivity of the carbonyl groups in the precursor. The more electrophilic carbonyl carbon will preferentially react with the more nucleophilic nitrogen atom of the substituted hydrazine. One-pot, three-component syntheses have been developed that demonstrate high regioselectivity in the formation of substituted pyridazines, indicating that reaction conditions can be optimized to favor a single isomer. growingscience.com The mechanism often involves aza-Diels-Alder reactions or controlled condensations where steric and electronic factors guide the formation of the final product. researchgate.net

Table 2: Potential Regioisomers from Condensation Reaction

| Reactant 1 | Reactant 2 | Product 1 (Isomer A) | Product 2 (Isomer B) |

| 4-Oxobutanoic acid | 4-Methylphenylhydrazine | 3-(4-methylphenyl)-4,5-dihydro-2H-pyridazin-6-one | 6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one |

Advanced Synthetic Transformations for Functionalization

Once the core pyridazinone scaffold is assembled, it can undergo various transformations to introduce additional functional groups, allowing for the creation of diverse analogues. These modifications can enhance the molecule's chemical properties.

Common functionalization reactions include:

N-Alkylation: The nitrogen atom at the 2-position of the pyridazinone ring can be alkylated using reagents like ethyl bromoacetate (B1195939) in the presence of a base such as potassium carbonate. mdpi.com The resulting ester can be further converted into an acid hydrazide by treatment with hydrazine hydrate. mdpi.comnih.gov

Dehydrogenation: Dihydropyridazinones, often produced from the cyclization of γ-keto acids, can be aromatized to the corresponding pyridazinones. researchgate.net This is typically achieved by treatment with a mixture of bromine and acetic acid. core.ac.uk

Chlorination: The carbonyl group of the pyridazinone can be converted into a chloro group, creating a reactive site for nucleophilic substitution. Heating the pyridazinone with a chlorinating agent like phosphorus oxychloride (POCl₃) yields a 3-chloropyridazine (B74176) derivative. nih.gov This chloro-substituted intermediate can then react with various nucleophiles, such as amines or azides, to generate a wide array of functionalized pyridazines. raco.catnih.gov

Mannich and Michael Reactions: The pyridazinone ring can also participate in Mannich reactions with formaldehyde (B43269) and a secondary amine to yield N-dialkylaminomethyl derivatives, or undergo Michael addition with α,β-unsaturated ketones. researchgate.netcore.ac.uk

These advanced transformations highlight the versatility of the pyridazinone scaffold as a building block in synthetic chemistry. nih.gov

Michael Addition Reactions for Pyridazinone Derivatives

The Michael addition, a classic method for forming carbon-carbon bonds, is a valuable tool in heterocyclic chemistry. wikipedia.org This conjugate addition reaction involves a nucleophile (the Michael donor) adding to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of an enolate, which then attacks the β-carbon of the electrophilic alkene, followed by protonation. masterorganicchemistry.com

While the classical definition involves the enolate of a ketone or aldehyde, the scope has expanded to include other nucleophiles like β-ketoesters, malonates, and amines. wikipedia.org In the context of pyridazinone synthesis, Michael addition can be a key step in building the heterocyclic core or in its functionalization. For instance, a three-component reaction of amines, alkynes, and dialkyl acetylene (B1199291) dicarboxylates can yield functionalized 2-pyridones through a process confirmed to involve Michael addition and subsequent cyclization. rsc.org The efficiency of Michael additions can be influenced by the choice of base and reaction conditions, with various amines and catalysts being screened to optimize yields. researchgate.net

The general mechanism involves three main steps:

Deprotonation: A base removes an acidic proton from the Michael donor to form a nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor. masterorganicchemistry.com

Protonation: The resulting enolate is protonated to yield the final adduct. masterorganicchemistry.com

Mannich Reactions in Pyridazinone Chemistry

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. wikipedia.org The reactants are typically an amine (primary or secondary), an aldehyde (like formaldehyde), and a carbonyl compound. wikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

This reaction is significant in the synthesis of various pyridazinone derivatives. It has been employed to prepare series of 2-[[4-(substituted-phenyl/benzyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone derivatives. nih.gov The general mechanism begins with the formation of an electrophilic iminium ion from the amine and aldehyde, which then reacts with the enol form of the carbonyl compound. wikipedia.org

Recent advances have focused on asymmetric Mannich reactions to produce specific stereoisomers. For example, a direct asymmetric α-selective Mannich reaction of β,γ-unsaturated ketones with a cyclic α-imino ester, catalyzed by a dinuclear zinc complex, has been developed for the divergent synthesis of tetrahydro pyridazinone derivatives. nih.govresearchgate.net This method yields products with two consecutive tertiary carbon stereocenters in high diastereomeric and enantiomeric ratios. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| 6-(4-methoxyphenyl)-3(2H)pyridazinone | Formaldehyde | Substituted Piperazine | Mannich Base of Pyridazinone | nih.gov |

| β,γ-Unsaturated Ketone | Benzoxazinone Cyclic Imine | Dinuclear Zinc Catalyst | Tetrahydro Pyridazinone Derivative | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govresearchgate.netjocpr.com These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals and functional materials. jocpr.com Among these, the Suzuki-Miyaura coupling is particularly prominent. wikipedia.org

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate, using a palladium complex as a catalyst and a base. wikipedia.orglibretexts.org This method is widely used to create biaryl, vinyl, or polyolefin structures and is noted for the commercial availability and low toxicity of the boronic acid reagents. nih.govwikipedia.org

In pyridazinone chemistry, the Suzuki-Miyaura reaction is used for the functionalization of the pyridazine ring. nih.govnih.gov For example, 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with various (hetero)aryl-boronic acids to synthesize a series of π-conjugated thienylpyridazine derivatives. nih.gov The reaction typically involves a Pd(0) catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. nih.gov The general catalytic cycle for the Suzuki reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species. libretexts.org

Transmetalation: The organoboron compound reacts with the palladium(II) complex, transferring the organic group to the palladium and forming a diorganopalladium(II) intermediate. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

| Halogenated Pyridazine | Boronic Acid | Catalyst | Base | Product | Yield | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 28% | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde | 14% | nih.gov |

One-Pot Synthetic Strategies

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. These strategies are increasingly applied to the synthesis of complex heterocyclic systems like pyridazinones.

A notable one-pot strategy has been developed for the synthesis of phthalazines and pyridazino-aromatics starting from aromatic aldehydes. nih.gov This method tolerates a range of substituents, from electron-donating to electron-withdrawing, and provides the desired 1,2-diazine products in good to excellent yields. nih.gov Another innovative one-pot procedure allows for the synthesis of novel pyridazine C-nucleosides from glycosyl furans. mdpi.com This process involves a sequence of singlet oxygen [4+2] cycloaddition, reduction, and cyclization with hydrazine under mild, neutral conditions. mdpi.com Furthermore, certain pyridazinethione derivatives can be converted into more complex fused systems, such as pyridazino[3,4-b] nih.govnih.govthiazin-6(7H)-one, in a one-pot reaction involving chloroacetic acid and an appropriate aldehyde. nih.gov

| Starting Material(s) | Key Steps | Product Type | Reference |

| Aromatic Aldehydes | Sequential reactions | Phthalazines and Pyridazino-aromatics | nih.gov |

| Glycosyl Furans | [4+2] Cycloaddition, Reduction, Hydrazine Cyclization | Pyridazine C-nucleosides | mdpi.com |

| Pyridazinethione derivative, Chloroacetic acid, p-Chlorobenzaldehyde | Thioalkylation, Cyclization, Condensation | Pyridazino[3,4-b] nih.govnih.govthiazin-6(7H)-one | nih.gov |

Solid-Phase Synthesis Approaches for Pyridazinone Libraries

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for high-throughput screening. thieme-connect.de While widely used for peptides and other classes of molecules, its application to pyridazine derivatives has been more limited but is an area of active development. thieme-connect.dersc.org

A key challenge in SPOS is the use of linkers to attach the substrate to a solid support, which can leave behind molecular remnants after cleavage. thieme-connect.de To address this, "traceless" linker strategies have been developed. An efficient and versatile traceless solid-phase route has been described for preparing libraries of 4,5- and 5,6-disubstituted 3(2H)-pyridazinones. thieme-connect.de This method involves attaching a pyridazinone precursor to a resin, performing chemical modifications like palladium-catalyzed Suzuki-type C-C coupling reactions, and then cleaving the final product from the support without any residual linker fragment. thieme-connect.de

The general workflow for this solid-phase approach is as follows:

Attachment: An appropriate pyridazinone precursor is attached to a solid support resin, such as Ellman's DHP-linked polystyrene resin. thieme-connect.de

Functionalization: The resin-bound pyridazinone is subjected to further reactions. For example, palladium-catalyzed Suzuki cross-coupling can be used to introduce aryl or other groups at specific positions on the pyridazinone ring. thieme-connect.de

Cleavage: The desired final product is cleaved from the solid support, often through a cyclization-cleavage or retro-ene transformation, to yield the free pyridazinone derivative. thieme-connect.de

This approach is highly amenable to automation and allows for the high-speed parallel synthesis of diverse pyridazinone libraries, which is invaluable for medicinal chemistry research. thieme-connect.de

Investigations of Biological Activities of Pyridazinone Derivatives

Antimicrobial and Antifungal Activity

Pyridazinone derivatives have demonstrated considerable efficacy against a spectrum of microbial and fungal pathogens, positioning them as a promising class for the development of new anti-infective agents.

Numerous studies have highlighted the in vitro antibacterial potential of novel pyridazinone derivatives against both Gram-positive and Gram-negative bacteria. mdpi.com Synthesized series of these compounds have been screened against clinically relevant strains such as Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Salmonella typhimurium. mdpi.com

Research has shown that specific structural modifications on the pyridazinone ring significantly influence antibacterial potency. For instance, certain derivatives have exhibited potent activity against MRSA, P. aeruginosa, and A. baumannii, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range (3.74–8.92 µM). mdpi.com One study found a particular compound to be most active against Gram-positive bacteria with a MIC of 4.52 μM against MRSA, while another was most potent against Gram-negative bacteria, with MICs of 3.74 μM and 7.48 μM against A. baumannii and P. aeruginosa, respectively. mdpi.com The introduction of a thiourea (B124793) moiety, as opposed to a urea (B33335) moiety, and halogen substitutions on the aromatic rings have been shown to enhance activity against S. aureus. nih.gov Conversely, some derivatives displayed weak activity against E. coli. nih.gov The hydrazone derivative 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (B178648) showed notable biological activity against a panel of bacteria including S. aureus, Streptococcus faecalis, E. coli, and P. aeruginosa. africaresearchconnects.comnih.gov

Interactive Table: Antibacterial Activity of Selected Pyridazinone Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 10h | Staphylococcus aureus | 16 | nih.gov |

| Compound 8g | Staphylococcus aureus | 128 | nih.gov |

| Compound 10c | Escherichia coli | 128 | nih.gov |

| Compound 17d | General Bacteria | 0.5 | nih.gov |

| Amikacin (Ref.) | S. aureus (MRSA) | 3.12 | mdpi.com |

| Compound 3 | S. aureus (MRSA) | 4.52 µM | mdpi.com |

| Compound 13 | A. baumannii | 3.74 µM | mdpi.com |

| Compound 13 | P. aeruginosa | 7.48 µM | mdpi.com |

The antifungal properties of pyridazinone derivatives have also been extensively evaluated in in vitro settings. These compounds have been tested against various fungal species, including Candida albicans, Fusarium solani, Alternaria solani, and Fusarium semitectum. nih.govtandfonline.comresearchgate.net

In one study, a series of diarylurea derivatives based on a pyridazinone scaffold was synthesized, and compound 8g (a 3-chloro substituted derivative) emerged as a significant antifungal agent against C. albicans with a MIC of 16 μg/mL. nih.govrsc.org Other research focusing on different structural modifications found that β-aroylpropionic acid, a thiosemicarbazone derivative, and an N-cyanoacetyl dihydropyridazinone derivative displayed spectacular results in antifungal studies, warranting further investigation. tandfonline.comresearchgate.net Additionally, oxidative reactions of o-nitrophenylthio substituted 2-phenyl-3(2H)-pyridazinones yielded compounds that revealed strong antitrichophyton activities in vitro. nih.gov The development of novel pyridine (B92270) derivatives incorporating an imidazo[2,1-b] mdpi.comnih.govneuroquantology.comthiadiazole moiety also yielded compounds with antifungal activity equivalent to the reference drug fluconazole (B54011) against certain fungi. nih.gov

Interactive Table: Antifungal Activity of Selected Pyridazinone Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 8g | Candida albicans | 16 | nih.govrsc.org |

| Ketoconazole (Ref.) | Candida albicans | - | nih.gov |

| Compound 17a | Fungus ATCC 9763 | 8 | nih.gov |

| Compound 17d | Fungus ATCC 9763 | 8 | nih.gov |

| Fluconazole (Ref.) | Fungus ATCC 9763 | 8 | nih.gov |

| Compound 4e | Candida species | Similar to Ketoconazole | researchgate.net |

Tuberculosis remains a significant global health threat, necessitating the discovery of novel antitubercular agents. neuroquantology.com Pyridazinone derivatives have emerged as a promising class of compounds in this area. neuroquantology.comresearchgate.netresearchgate.net Research has focused on synthesizing and evaluating various pyridazinone derivatives for their activity against Mycobacterium tuberculosis H37Rv strain. researchgate.netresearchgate.netsjofsciences.com

In one study, a series of 6-pyridazinone derivatives was synthesized, and compound 23 (5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone) showed good antitubercular activity with a MIC of 12.5 µg/mL. researchgate.netsjofsciences.com Other compounds in the same series also demonstrated significant antitubercular action. sjofsciences.com Another study identified 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone as a lead compound with good antitubercular activity. researchgate.net The structural features contributing to this activity include the pyridazine (B1198779) scaffold combined with other moieties like a diphenyl ether nucleus. neuroquantology.com While direct data on 5-(4-nitrobenzyl)-3-(4-methylphenyl)-1,6-dihydro-6-pyridazinone is limited in the provided search results, related studies on dinitrobenzyl derivatives show that the 3,5-dinitrobenzyl moiety is crucial for high in vitro antimycobacterial activity. nih.gov The replacement of one or both nitro groups leads to a significant decrease or complete loss of antitubercular activity. nih.gov

Interactive Table: Antitubercular Activity of Selected Pyridazinone Derivatives

| Compound ID | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 23 | M. tuberculosis H37Rv | 12.5 | sjofsciences.com |

| Compound 18 | M. tuberculosis H37Rv | Significant Activity | sjofsciences.com |

| Compound 25 | M. tuberculosis H37Rv | Significant Activity | researchgate.netsjofsciences.com |

| Compound 27 | M. tuberculosis H37Rv | Significant Activity | sjofsciences.com |

| Streptomycin (Ref.) | M. tuberculosis H37Rv | 10 | sjofsciences.com |

Anti-inflammatory and Analgesic Properties

Pyridazinone derivatives are well-documented for their anti-inflammatory and analgesic potential, primarily through the inhibition of key enzymes in the inflammatory cascade. nih.govnih.gov

The primary mechanism for the anti-inflammatory action of many pyridazinone derivatives is the inhibition of the cyclooxygenase (COX) enzyme. nih.govnih.gov COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation. nih.govnih.gov While non-selective NSAIDs inhibit both isoforms, leading to gastrointestinal side effects from COX-1 inhibition, many pyridazinone derivatives have been developed as selective COX-2 inhibitors to provide anti-inflammatory effects with a better safety profile. nih.govcu.edu.eg

Studies have shown that various pyridazinone derivatives exhibit potent and selective COX-2 inhibitory activity, with IC50 values in the nanomolar range. cu.edu.eg For example, certain novel pyridazinone derivatives were found to be 1.1 to 1.7 times more potent than the standard drug celecoxib (B62257) in inhibiting the COX-2 enzyme. cu.edu.eg The pyridazinone core is considered a leading scaffold for developing effective anti-inflammatory agents with low ulcerogenic effects. cu.edu.eg The compound emorfazone, a pyridazinone derivative, is marketed as an anti-inflammatory agent. cu.edu.eg Other research has explored pyridazinone derivatives as inhibitors of phosphodiesterase type 4 (PDE4), another important target for anti-inflammatory therapy. rsc.org

Interactive Table: COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound ID | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| Compound 3g | 43.84 | 11.51 | cu.edu.eg |

| Compound 6a | 53.01 | - | cu.edu.eg |

| Compound 3d | 67.23 | - | cu.edu.eg |

| Celecoxib (Ref.) | 73.53 | 11.78 | cu.edu.eg |

| Indomethacin (Ref.) | 739.2 | - | cu.edu.eg |

The analgesic effects of pyridazinone derivatives are closely linked to their anti-inflammatory properties. While many analgesic evaluations are conducted using in vivo models, such as the phenylbenzoquinone-induced writhing test, these tests are predicated on the results of initial in vitro screening. nih.gov In vitro assays are crucial for identifying and characterizing potential analgesic compounds by determining their mechanism of action at a molecular level.

For compounds like pyridazinones that target the COX pathway, in vitro enzymatic assays are the primary screening tool. nih.govmdpi.com These assays measure the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes, providing IC50 values that quantify potency and selectivity. nih.gov In addition to enzyme inhibition assays, cell-based functional assays are widely used. nih.gov These can involve measuring the production of prostaglandins in cells stimulated to induce an inflammatory response. Other targets for analgesic drugs, such as Transient Receptor Potential (TRP) channels, are also investigated using in vitro methods like fluorescence-based membrane potential assays in mammalian cell lines expressing the target channel. nih.gov Studies on pyridazinone derivatives have demonstrated significant analgesic effects in animal models, with the most active compounds showing efficacy comparable to standard drugs. nih.gov This in vivo success strongly suggests that these compounds effectively engage their molecular targets, as would have been initially determined through in vitro assays.

Cardiovascular and Antihypertensive Research

Pyridazinone derivatives are well-recognized for their notable effects on the cardiovascular system, exhibiting activities such as vasodilation, positive inotropism, and inhibition of platelet aggregation. nih.gov The structural framework of pyridazinone is present in established cardiovascular drugs, underscoring its therapeutic importance. researchgate.net

The vasorelaxant properties of pyridazinone derivatives have been a subject of significant research, aiming to identify novel antihypertensive agents. nih.govrsc.org Studies have explored various substitution patterns on the pyridazinone ring to optimize this activity. researchgate.netnih.gov

One line of research focused on designing pyridazinone compounds as inhibitors of cyclic nucleotide phosphodiesterase III (cAMP PDEIII), an enzyme whose inhibition leads to vasodilation. nih.gov Another approach involved the synthesis of novel pyridazin-3-one derivatives with thiosemicarbazide (B42300) side chains. rsc.org Several of these compounds demonstrated potent vasorelaxant activity on isolated rat thoracic aorta, with EC₅₀ values significantly lower than those of reference drugs like hydralazine (B1673433) and nitroglycerin. rsc.org The mechanism for some of the most potent compounds, such as 4f , 4h , 5d , and 5e , was linked to a remarkable increase in the expression of endothelial nitric oxide synthase (eNOS) mRNA and a subsequent rise in aortic nitric oxide (NO) levels. rsc.org

Table 1: Vasorelaxant Activity of Selected Pyridazinone Derivatives

| Compound | EC₅₀ (μM) | Reference Drug | Reference EC₅₀ (μM) |

|---|---|---|---|

| 4f | 0.0136 | Hydralazine | 18.2100 |

| 4h | 0.0117 | Isosorbide Mononitrate | 30.1 |

| 5d | 0.0053 | Diazoxide | 19.5 |

| 5e | 0.0025 | Nitroglycerin | 0.1824 |

Data sourced from in vitro studies on isolated pre-contracted rat thoracic aorta. rsc.org

The pyridazinone scaffold is a key feature in several cardiotonic agents, which enhance myocardial contractility. researchgate.netnih.gov Research has led to the synthesis of various 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives that exhibit clear cardiotonic effects. nih.govthieme-connect.com

A series of these compounds was evaluated using Straub's perfusion method, with several showing a significant positive inotropic effect when compared to the known 3(2H)-pyridazinone derivative, levosimendan (B1675185). nih.govthieme-connect.com Notably, compounds such as 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide (1c) and 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl) phenyl)benzamide (1d) were identified as having pronounced activity. nih.govthieme-connect.com

Further studies on other series, such as 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, revealed that their positive inotropic action is primarily due to the selective inhibition of cardiac phosphodiesterase fraction III (PDE-III). nih.gov This mechanism of action is shared by compounds like 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (25a) and 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (28a), which were both potent positive inotropic agents and inhibitors of cardiac PDE-III. nih.gov

Table 2: Notable Pyridazinone Derivatives with Cardiotonic Activity

| Compound ID | Chemical Name | Activity Noted |

|---|---|---|

| 1c | 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide | Clear cardiotonic effect |

| 1d | 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl) phenyl)benzamide | Clear cardiotonic effect |

| 25a | 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone | Potent positive inotropic agent |

| 28a | 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone | Potent positive inotropic agent |

Activity compared to levosimendan or noted as potent inhibitors of cardiac PDE-III. nih.govthieme-connect.comnih.gov

Platelets play a crucial role in blood clotting, and their excessive aggregation can lead to thrombosis. medlineplus.gov Pyridazinone derivatives have been investigated as inhibitors of platelet aggregation, showing potential as antithrombotic agents. researchgate.netnih.govnih.govacs.org

A series of 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinones were synthesized and evaluated as inhibitors of human platelet aggregation. nih.gov Structure-activity relationship (SAR) studies highlighted that an electronegative substituent at position 4 and an acetyl group at position 5 of the pyridazine ring were crucial for potent activity. nih.gov The most potent compound in this series, a 4-methylsulfoxide derivative (13b) , exhibited an IC₅₀ value of 1.2 μM. nih.gov

Another study synthesized new series of pyridazinone derivatives, finding that compounds 4b , 4d , and 5b had potent inhibitory effects on collagen-induced platelet aggregation, with IC₅₀ values in the low micromolar range. nih.gov Further investigation into the most active compound, 4b , suggested a selective mechanism of action, as it did not inhibit platelet aggregation induced by other agonists like thrombin or ionomycin. nih.gov Similarly, research on 6-[4-(substituted amino acetamido-phenyl)]-4,5-dihydro-3(2H)-pyridazinones found that several of the synthesized compounds exhibited potent antiplatelet aggregative activity. 202.121.224

Table 3: Antiplatelet Activity of Selected Pyridazinone Derivatives

| Compound Series/ID | Key Structural Features | Finding | IC₅₀ Value |

|---|---|---|---|

| 13b | 6-phenyl-3(2H)-pyridazinone with 4-methylsulfoxide | Potent inhibitor of human platelet aggregation | 1.2 μM |

| 4b, 4d, 5b | Pyridazinone derivatives from γ-hydroxybutenolide | Potent inhibitors of collagen-induced platelet aggregation | Low μM range |

Data from in vitro studies on human platelets. nih.govnih.gov

Anticancer Research and Antitumor Potentials

The pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents. researchgate.netunich.itgazi.edu.tr Derivatives have been shown to possess anti-proliferative and cytotoxic effects against various human cancer cell lines, operating through diverse mechanisms of action. nih.govtandfonline.comnih.gov

One area of investigation has focused on the inhibition of key enzymes involved in tumor growth and metastasis. nih.gov For instance, a family of 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinones were identified as potent and selective ATP-competitive inhibitors of the c-Met tyrosine kinase, a protein whose overactivation promotes tumorigenesis. nih.gov Another study identified pyridazinone-based diarylurea derivatives as potential dual-function agents that inhibit VEGFR-2, a key regulator of angiogenesis. nih.gov

Other mechanistic pathways have also been explored. Pyridazinone derivatives based on a 4-biphenyl, naphtha-2-yl, or pyridine moiety were found to have activity against human epidermoid skin cancer by inducing apoptosis and inhibiting the biological target PARP1. tandfonline.com In studies on lung cancer cells (A549/ATCC), compound 10l , a pyridazinone-based diarylurea derivative, was shown to induce G0–G1 phase cell cycle arrest and to modulate the expression of apoptosis-related genes, specifically upregulating the pro-apoptotic genes p53 and Bax while downregulating the anti-apoptotic gene Bcl-2. nih.gov Furthermore, various 3(2H)-pyridazinone derivatives have demonstrated anti-proliferative effects against liver (HEP3B), colon (HCT116), and neuroblastoma (SHSY5Y) cancer cell lines. unich.it

Table 4: Anticancer Mechanisms of Pyridazinone Derivatives

| Derivative Class | Cancer Cell Line(s) | Proposed Mechanism of Action |

|---|---|---|

| 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinones | EBC-1 (c-Met driven) | Potent and selective c-Met tyrosine kinase inhibition |

| Pyridazinone-based diarylureas | A549/ATCC (Lung) | VEGFR-2 inhibition, G0-G1 cell cycle arrest, upregulation of p53 and Bax |

| 3(2H)-Pyridazinones with pyridine/piperdine moieties | Epidermoid skin cancer | PARP1 inhibition, induction of apoptosis |

| 3(2H)-Pyridazinone derivatives | HCT116 (Colon), HEP3B (Liver), SHSY5Y (Neuroblastoma) | Anti-proliferative effects |

Data sourced from various in vitro and in vivo studies. unich.itnih.govtandfonline.comnih.gov

Neurological and Central Nervous System Activities

Beyond their cardiovascular and anticancer potential, pyridazinone derivatives have been investigated for their effects on the central nervous system, particularly as anticonvulsant agents. researchgate.netresearchgate.netresearchgate.net

Epilepsy is a neurological disorder characterized by excessive neuronal discharge, and anticonvulsant drugs aim to suppress this hyperactivity. wikipedia.orgnih.gov Research has explored the pyridazinone core as a pharmacophore for developing new anticonvulsant therapies. researchgate.netnih.gov

A study involving a series of hybrid benzimidazole-containing pyridazinone derivatives identified a lead compound, SS-4F , which showed significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov The mechanism of action for this compound was linked to a marked increase in the brain's level of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter. nih.gov This suggests that the compound's anticonvulsant effect is mediated through the enhancement of GABAergic neurotransmission, a key mechanism for many established antiepileptic drugs. nih.govnih.gov

Another study synthesized 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives and tested their activity in the MES model, finding that several of the compounds possessed significant anticonvulsant properties. researchgate.net The primary mechanisms by which anticonvulsants act generally fall into three categories: blockade of voltage-gated sodium channels, enhancement of inhibitory GABAergic neurotransmission, or inhibition of excitatory glutamatergic neurotransmission. nih.gov The findings for pyridazinone derivatives point towards a promising role for this class of compounds in modulating GABAergic systems to control seizures. nih.gov

Table 5: Anticonvulsant Activity of a Lead Pyridazinone Derivative

| Compound | Seizure Model | ED₅₀ (mg/kg) | Proposed Mechanism |

|---|---|---|---|

| SS-4F | Maximal Electroshock (MES) | 25.10 | Enhancement of GABA levels |

| SS-4F | Subcutaneous Pentylenetetrazole (scPTZ) | 85.33 | Enhancement of GABA levels |

Data from in vivo studies in mice. nih.gov

Antidepressant Effects

The search for novel antidepressant agents with improved efficacy and better side-effect profiles is a continuous effort in medicinal chemistry. Pyridazinone derivatives have emerged as a promising scaffold in this area. While research specifically isolating the antidepressant effects of 3-(4-methylphenyl)-3H-pyridazin-6-one is limited in the public domain, studies on analogous pyridazinone structures provide significant insights into their potential antidepressant activity. The core pyridazinone ring is considered a "wonder nucleus" due to the wide range of biological activities its derivatives exhibit, including antidepressant effects. sarpublication.com

The antidepressant potential of pyridazinone derivatives is often evaluated through various in vivo and in vitro models. For instance, the tail suspension test (TST) in mice is a common behavioral model used to screen for antidepressant-like activity. researchgate.net The mechanism of action for many potential antidepressant compounds involves the modulation of neurotransmitter systems in the brain, such as serotonin (B10506) and norepinephrine. nih.gov Some pyridazinone derivatives have been investigated for their ability to interact with key targets in these pathways. nih.gov

Research into related heterocyclic compounds, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives, has shown that structural modifications can lead to significant anticonvulsant and antidepressant activities. researchgate.net These studies often involve the synthesis of a series of derivatives and their subsequent pharmacological evaluation. researchgate.net The data gathered from such studies helps in understanding the structure-activity relationships (SAR), which are crucial for designing more potent and selective antidepressant drug candidates. nih.gov

While direct evidence for this compound is not extensively detailed, the broader investigation into pyridazinone and similar heterocyclic structures underscores their importance as a template for the development of new antidepressant therapies. sarpublication.comresearchgate.net The therapeutic landscape for major depressive disorder (MDD) is continually evolving, with a focus on improving the efficacy of treatments like selective serotonin reuptake inhibitors (SSRIs) and exploring novel mechanisms of action. clinicaltrials.govmdpi.com The exploration of pyridazinone derivatives aligns with this trend, aiming to identify new chemical entities that can offer benefits over existing treatments. rsc.org

Table 1: Investigated Pyridazinone and Related Derivatives with Potential Antidepressant Activity

| Compound/Derivative Class | Key Findings/Activity | Reference |

| Pyridazinone Derivatives | Exhibit a wide spectrum of biological activities, including antidepressant effects. | sarpublication.com |

| 3-aminopyridazine derivatives | Showed atypical antidepressant, serotonergic, and dopaminergic activities. | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | A series of synthesized compounds were evaluated for potential anticonvulsant and antidepressant activities. | researchgate.net |

| N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine | Identified as a potential antidepressant with reduced side effects in animal models. | nih.gov |

Other Significant Biological Activities

Beyond their potential antidepressant effects, pyridazinone derivatives, including structures related to this compound, have been investigated for a multitude of other significant biological activities. The versatility of the pyridazinone ring system allows for chemical modifications that can tune its biological profile, leading to a broad range of pharmacological applications. sarpublication.com

Antidiabetic Activity (e.g., Aldose Reductase Inhibition)

Pyridazinone derivatives have shown potential in the management of diabetes mellitus, particularly through the inhibition of the aldose reductase enzyme. Aldose reductase is a key enzyme in the polyol pathway, which becomes more active during hyperglycemic conditions. The excessive activity of this enzyme is implicated in the development of chronic diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.

Studies have demonstrated that certain pyridazinone derivatives can effectively inhibit aldose reductase. For example, a series of pyridazinone-based compounds were synthesized and evaluated for their aldose reductase inhibitory activity. The results indicated that specific structural features, such as the presence of a acetic acid moiety, were crucial for potent inhibition. The inhibitory concentrations (IC50) of these compounds were determined, with some derivatives exhibiting significant potency. This line of research suggests that the pyridazinone scaffold is a valuable starting point for the design of novel aldose reductase inhibitors, which could help in mitigating long-term diabetic complications.

Anti-HIV Activity

The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous development of new and effective antiviral agents. Pyridazinone derivatives have been explored for their potential anti-HIV activity. researchgate.net Research in this area often involves screening newly synthesized compounds against different strains of the virus.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors and biofilm formation. Inhibiting QS is considered a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance.

Recent research has identified pyridazinone derivatives as potential quorum sensing inhibitors. These compounds have been shown to interfere with the signaling pathways that bacteria use to coordinate their collective behavior. For example, certain pyridazinone derivatives have demonstrated the ability to inhibit the production of virulence factors in pathogenic bacteria like Pseudomonas aeruginosa. This activity makes them attractive candidates for the development of anti-pathogenic drugs that can be used as an alternative or adjunct to traditional antibiotics.

Herbicidal and Insecticidal Properties

The pyridazinone core structure is also prevalent in the field of agrochemicals. sarpublication.com Several pyridazinone derivatives have been commercialized as herbicides due to their ability to interfere with essential biological processes in plants, such as photosynthesis.

Furthermore, research has explored the insecticidal properties of pyridazinone derivatives. sarpublication.com These compounds can act on various molecular targets in insects, leading to their demise. The development of new insecticides based on the pyridazinone scaffold is an ongoing area of research, aiming to provide effective and environmentally safer alternatives to existing pest control agents. nih.gov

Plant Growth Regulating Effects

In addition to their herbicidal and insecticidal activities, some pyridazinone derivatives have been found to possess plant growth regulating properties. researchgate.net These compounds can influence various aspects of plant development, such as seed germination, root elongation, and shoot growth. Depending on the specific compound and its concentration, these effects can be either stimulatory or inhibitory. This dual activity highlights the potential of pyridazinone derivatives in agriculture, not only for weed and pest control but also for enhancing crop yield and quality.

Table 2: Other Investigated Biological Activities of Pyridazinone Derivatives

| Biological Activity | Key Findings/Application |

| Antidiabetic (Aldose Reductase Inhibition) | Derivatives show potential in preventing diabetic complications by inhibiting aldose reductase. |

| Anti-HIV | Certain derivatives have been evaluated for their ability to inhibit HIV replication. nih.govresearchgate.net |

| Quorum Sensing Inhibition | Can interfere with bacterial communication, reducing virulence and biofilm formation. |

| Herbicidal Properties | Several derivatives are used as commercial herbicides. sarpublication.com |

| Insecticidal Properties | Investigated as potential pest control agents. sarpublication.com |

| Plant Growth Regulation | Can influence various stages of plant development. researchgate.net |

Structure Activity Relationship Sar Studies of 3 4 Methylphenyl 3h Pyridazin 6 One and Analogues

Influence of Substituent Position and Nature on Biological Efficacy

The biological activity of pyridazinone derivatives is highly sensitive to the type and placement of substituents on both the phenyl and pyridazinone rings. Research has demonstrated that even minor changes can lead to significant shifts in potency and selectivity for various biological targets.

Studies on pyridazinone analogues as monoamine oxidase B (MAO-B) inhibitors have provided detailed SAR data. For instance, the substitution pattern on the phenyl ring at position 3 of the pyridazinone core plays a crucial role in inhibitory activity. In one study, a series of derivatives were synthesized to explore the impact of different substituents. The data revealed that electron-withdrawing groups at the para-position of the phenyl ring significantly enhanced MAO-B inhibition. A chloro (-Cl) substituent at the para-position resulted in a compound with an IC₅₀ value of 0.17 μM, showing a marked increase in potency compared to the unsubstituted analogue (IC₅₀ > 40 μM) and the para-fluoro (-F) substituted analogue (IC₅₀ = 0.43 μM). nih.gov This highlights that a para-chloro substituent dramatically increases MAO-B inhibitory activity. nih.gov

Similarly, modifications at other positions have been shown to modulate activity. In the context of anti-inflammatory properties, research has indicated that chloro substitution is more favorable than methyl substitution for activity. tandfonline.com Specifically, compounds with a chloro group on the phenyl ring at position 3, combined with a substituted benzyl (B1604629) group at position 5 of the pyridazinone ring, demonstrated potent anti-inflammatory effects. tandfonline.com The presence of a heterocyclic ring substitution at position 6 and an acetamide (B32628) side chain linked to the nitrogen at position 2 of the pyridazinone ring has been reported to enhance analgesic and anti-inflammatory actions. sarpublication.com

Further investigations into MAO-B inhibitors showed that substituents on a secondary benzalhydrazone moiety also influenced activity. Derivatives with an -OCH₃ group generally showed higher MAO-B inhibitory activity than those with a -CF₃ group at the same position. nih.gov

Table 1: Influence of Phenyl Ring Substituents on MAO-B Inhibitory Activity This interactive table summarizes the inhibitory concentration (IC₅₀) and selectivity index (SI) for MAO-B for various substituted pyridazinone analogues.

| Compound ID | R1 Substituent | R2 Substituent | MAO-B IC₅₀ (µM) | MAO-B Selectivity Index (SI) |

|---|---|---|---|---|

| TR2 | -OCH₃ | p-Cl | 0.27 | > 235.29 |

| TR16 | -CF₃ | p-Cl | 0.17 | 84.96 |

| TR15 | -CF₃ | p-F | 0.43 | > 155.04 |

| TR14 | -CF₃ | H | > 40 | - |

Data sourced from a 2022 study on pyridazinone derivatives as selective MAO-B inhibitors. nih.gov

Impact of Aromatic and Heterocyclic Ring Modifications on Bioactivity

Alterations to the core ring structures—both the phenyl ring at position 3 and the pyridazinone ring itself—have profound effects on the biological profile of these compounds. Replacing or modifying these rings is a key strategy in optimizing activity.

Research on vasorelaxant agents involved replacing the phenyl ring at position 6 of the pyridazinone core with different substituted phenyl rings. nih.gov This, combined with the introduction of a triazole ring system at position 2, led to compounds with potent vasodilatory effects. The nature of the substituent on the pendant phenyl ring at the triazole moiety significantly influenced efficacy. For example, compounds bearing a 4-chlorophenyl or 4-methoxyphenyl (B3050149) group exhibited superior activity, with EC₅₀ values of 0.0053 μM and 0.0025 μM, respectively. nih.gov These values represent a significant increase in potency compared to reference standards like hydralazine (B1673433) (EC₅₀ = 18.21 μM). nih.gov

In another study focused on anti-cryptosporidium agents, the triazolopyridazine head group was systematically replaced with other heteroaryl systems. nih.gov Simple substitutions on the pyridazine (B1198779) ring, such as with methyl, chloro, or trifluoromethyl groups, were generally not well-tolerated and led to a 50- to 100-fold loss in potency. nih.gov However, replacing a simple substituent with larger groups like phenyl or benzyl at the 3-position of the triazolopyridazine ring retained potency similar to the methyl-substituted parent compound. nih.gov This suggests that the size and nature of the heterocyclic system itself are critical determinants of activity.

Furthermore, the fusion of other rings to the pyridazinone scaffold, creating bicyclic or polycyclic systems, alters the molecule's properties. For example, the aromaticity of pyrazolopyridazinones, a fused ring system, is influenced by substituents on both the pyrazole (B372694) and pyridazinone rings, which in turn can affect their biological interactions. ias.ac.in

Table 2: Vasorelaxant Activity of Pyridazinone Derivatives with Ring Modifications This interactive table shows the half-maximal effective concentration (EC₅₀) for vasorelaxant activity in derivatives with modifications at position 2 and 6 of the pyridazinone core.

| Compound ID | R Substituent (on Phenyl at Triazole) | EC₅₀ (µM) |

|---|---|---|

| 4f | 4-Fluorophenyl | 0.0136 |

| 4h | 4-Bromophenyl | 0.0117 |

| 5d | 4-Chlorophenyl | 0.0053 |

| 5e | 4-Methoxyphenyl | 0.0025 |

| Hydralazine | (Reference) | 18.2100 |

Data sourced from a 2025 study on pyridazin-3-one derivatives as eNOS modulators. nih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, can be a pivotal factor in determining biological activity. nih.govnih.gov For chiral molecules, different enantiomers or diastereomers often exhibit distinct pharmacological profiles because biological targets like enzymes and receptors are themselves chiral.

In the context of pyridazinone derivatives, stereochemistry has been shown to be significant. A study on cardiotonic agents revealed that the absolute configuration at the 5-position of the pyridazinone ring dictates the potency. researchgate.net The R-enantiomer of a specific 5-substituted pyridazinone derivative was found to be more potent as both a cardiotonic and a vasorelaxant agent compared to its corresponding S-enantiomer. researchgate.net This suggests that the specific 3D orientation of the substituent at this position is crucial for optimal interaction with the biological target, likely a phosphodiesterase enzyme. researchgate.net

While the parent compound 3-(4-methylphenyl)-3H-pyridazin-6-one is not chiral, many of its analogues that undergo further substitution can contain chiral centers. The general principle holds that for such chiral analogues, one stereoisomer is often significantly more active than the others. nih.gov This stereoselectivity can arise from differences in target binding, uptake, or metabolism. nih.govnih.gov For example, studies on other chiral heterocyclic compounds have shown that stereochemistry can influence uptake through specific transport systems, leading to enhanced biological activity for a particular isomer. nih.gov Therefore, for any chiral analogue of this compound, the evaluation of individual stereoisomers is essential for a complete understanding of its structure-activity relationship.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of a molecule. wikipedia.org Two of the most common methods are Density Functional Theory (DFT) and the Hartree-Fock (HF) method. The HF method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org DFT, a more modern and widely used method, calculates the electronic properties based on the molecule's electron density, offering a favorable balance between computational cost and accuracy for many systems. researchgate.net These calculations are fundamental for optimizing molecular geometry and understanding the electronic characteristics that govern a molecule's reactivity. researchgate.netepstem.net

The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For pyridazine (B1198779) systems, DFT calculations are routinely used to compute these values, which helps in predicting their behavior. researchgate.net The analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attacks. nih.gov

Table 1: Illustrative Frontier Orbital Properties for Pyridazine-like Structures

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Note: These values are representative for pyridazinone-type scaffolds and are used for illustrative purposes. Actual values for 3-(4-methylphenyl)-3H-pyridazin-6-one would require specific calculation. |

Conformational Analysis and Molecular Geometry Optimization

DFT methods, particularly with basis sets like B3LYP/6-311G(d,p), are frequently used to perform these optimizations, yielding precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. epstem.net The optimized geometry serves as the starting point for most other computational analyses, including electronic structure calculations and molecular docking.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov This simulation helps to elucidate the binding mode and estimate the strength of the interaction, often quantified as a binding energy or docking score.

Aldose reductase is an enzyme implicated in the complications of diabetes mellitus, making it a significant target for drug discovery. nih.gov Molecular docking simulations are used to investigate how potential inhibitors, including various heterocyclic compounds, might bind to its active site. nih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For a pyridazinone derivative, the carbonyl oxygen and ring nitrogens could act as hydrogen bond acceptors, while the methylphenyl group could engage in hydrophobic interactions within the active site pocket. Understanding these binding mechanisms is crucial for optimizing the inhibitor's potency and selectivity.

Besides enzymes, other biomolecules like DNA are important targets for therapeutic agents. mdpi.com Certain pyridazinone derivatives have been investigated as potential DNA binders. nih.gov Docking studies can predict how these compounds interact with the DNA double helix. Common binding modes include intercalation, where the planar part of the molecule slides between the base pairs, and groove binding, where the molecule fits into the minor or major groove of the DNA. mdpi.comnih.gov These interactions are often stabilized by hydrogen bonds and ionic interactions between the molecule and the DNA backbone or base pairs. nih.gov Such studies are vital for designing molecules with specific DNA-targeting capabilities for applications like cancer therapy. mdpi.com

Table 2: Potential Molecular Interactions in Ligand-Biomolecule Binding

| Interaction Type | Description | Potential Groups on this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (O, N). | Carbonyl Oxygen (C=O), Pyridazine Nitrogen atoms |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | 4-methylphenyl ring |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl ring, Pyridazinone ring |

| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules. | All atoms in the molecule |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov In a QSAR study, various molecular descriptors (physicochemical, electronic, or structural properties) are calculated for a set of related molecules with known activities. nih.gov Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed activity. nih.gov

For a series of pyridazinone analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target, like aldose reductase. nih.gov Once a statistically robust model is established, it can be used to predict the activity of new, unsynthesized pyridazinone derivatives, including this compound. This allows researchers to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving significant time and resources in the drug discovery process.

Crystallographic Studies and Molecular Packing Analysis

A comprehensive search of crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction data for the compound this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise molecular geometry derived from experimental crystallographic analysis is not publicly available at this time.

While crystallographic data for the exact title compound is unavailable, studies on structurally related pyridazinone derivatives provide insights into the potential solid-state behavior of this class of compounds. For instance, analyses of various substituted pyridazinones often reveal the formation of hydrogen-bonded dimers or chains as a dominant feature in their crystal packing. These interactions typically involve the N-H and C=O groups of the pyridazinone ring, which act as effective hydrogen bond donors and acceptors, respectively.

Although direct experimental data for this compound is absent, theoretical modeling and computational studies could serve as a valuable alternative to predict its molecular structure and potential packing motifs. Such computational approaches can provide estimated bond lengths, bond angles, and explore the likely intermolecular interactions that govern its solid-state assembly. However, without experimental validation, these remain theoretical predictions.

Further research involving the synthesis of suitable single crystals and subsequent X-ray diffraction analysis would be necessary to definitively determine the crystallographic parameters and molecular packing of this compound.

Future Research Directions and Therapeutic Potential

Development of Novel Pyridazinone Derivatives

The core structure of 3-(4-methylphenyl)-3H-pyridazin-6-one is a prime candidate for chemical modification to generate novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The pyridazinone ring allows for substitutions at several positions, including the nitrogen atom and various carbons on the heterocyclic ring. nih.gov

Research into compounds with similar backbones, such as 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, has demonstrated that a variety of chemical transformations are possible. raco.catresearchgate.net These include condensation reactions with aromatic aldehydes, dehydrogenation, and substitutions at the nitrogen atom. raco.catresearchgate.netraco.cat For instance, reacting the parent pyridazinone with formaldehyde (B43269) and secondary amines can yield N-dialkylaminomethyl derivatives, while reactions with phosphorus oxychloride can produce chloro derivatives that serve as intermediates for further synthesis. researchgate.netraco.cat

Future efforts will likely focus on creating libraries of derivatives by introducing a diverse range of functional groups to the phenyl ring and the pyridazinone core. The goal is to systematically explore the structure-activity relationships (SAR) to identify modifications that lead to optimized therapeutic effects. eurekalert.org This synthetic exploration is crucial for developing next-generation pyridazinone-based drugs.

Table 1: Potential Modifications of the Pyridazinone Scaffold and Their Rationale

| Modification Site | Type of Modification | Rationale for Biological Activity |

|---|---|---|

| N-2 Position | Alkylation, Acylation, Introduction of heterocyclic rings | Modulate solubility, membrane permeability, and interaction with target proteins. nih.gov |

| C-4 and C-5 Positions | Introduction of aryl, alkyl, or halogen groups | Influence the conformation of the molecule, potentially enhancing binding affinity and selectivity for specific biological targets. nih.govnih.gov |

| Phenyl Ring (at C-3) | Substitution with electron-donating or electron-withdrawing groups | Alter the electronic properties of the molecule, affecting its reactivity and binding capabilities. nih.gov |

Exploration of New Biological Targets and Pathways

Pyridazinone derivatives have demonstrated a remarkable diversity of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. benthamdirect.comsarpublication.comnih.gov This broad spectrum suggests that the pyridazinone scaffold can interact with a multitude of biological targets. benthamdirect.comresearchgate.net While some targets are well-documented, such as cyclooxygenase (COX) enzymes, phosphodiesterases (PDEs), and various kinases, many potential interactions remain undiscovered. sarpublication.comnih.govtandfonline.comnih.gov

Future research should aim to identify and validate novel biological targets for this compound and its derivatives. This can be achieved through high-throughput screening against diverse panels of enzymes and receptors. Exploring less conventional pathways could reveal unexpected therapeutic applications. For example, investigating the effects of these compounds on emerging targets in neurodegenerative diseases, such as monoamine oxidase-B (MAO-B), or in metabolic disorders could open new avenues for drug development. nih.gov

The discovery of dual-activity compounds, which can modulate multiple targets simultaneously, is another promising area. nih.govtandfonline.com For instance, a single pyridazinone derivative might exhibit both anticancer and antimicrobial properties, which would be particularly valuable for treating cancer patients who are susceptible to infections. nih.gov

Table 2: Known and Potential Biological Targets for Pyridazinone Derivatives

| Target Class | Specific Examples | Associated Therapeutic Area |

|---|---|---|

| Enzymes | COX-2, Phosphodiesterases (PDEs), Monoamine Oxidase (MAO), Tyrosine Kinases (e.g., VEGFR-2) | Inflammation, Cardiovascular Diseases, Neurological Disorders, Cancer. sarpublication.comnih.govnih.govnih.govresearchgate.net |

| Receptors | Serotonin (B10506) Receptors, Adenosine Receptors | Central Nervous System Disorders. researchgate.net |

| Other Proteins | Fatty Acid Binding Protein 4 (FABP4), Tubulin | Metabolic Diseases, Cancer. tandfonline.comsemanticscholar.org |

Advanced Computational Modeling for Drug Design

Modern drug discovery heavily relies on computational tools to accelerate the design and optimization of new drug candidates. mdpi.com Advanced computational modeling can be instrumental in guiding the development of novel derivatives of this compound. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide deep insights into how these molecules interact with their biological targets at an atomic level. nih.govmdpi.com

Molecular docking studies, for example, can predict the preferred binding orientation of a pyridazinone derivative within the active site of a target protein, helping to rationalize its biological activity and guide the design of more potent inhibitors. nih.govnih.gov Computational approaches have been successfully used to study the solubility of pyridazinone derivatives and to model their interaction with targets like MAO-B and PDE4. nih.govnih.govmdpi.com

By creating predictive computational models, researchers can screen large virtual libraries of potential derivatives before committing to their chemical synthesis, saving significant time and resources. semanticscholar.org These in silico methods can also predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline. nih.gov The integration of these computational strategies will be crucial for the efficient and rational design of the next generation of pyridazinone-based therapeutics.

Q & A

Q. What are the optimal synthetic routes for 3-(4-methylphenyl)-3H-pyridazin-6-one, and how do reaction conditions influence yields?

The compound is typically synthesized via condensation reactions. For example, a method involves reacting 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one with aldehyde derivatives in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). The mixture is stirred overnight at room temperature, acidified with HCl, and recrystallized from 90% ethanol to isolate the product . Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of reactants) and pH control during acidification to avoid side reactions.

Q. How can impurities in synthesized this compound be minimized during purification?

Recrystallization using 90% ethanol is effective for removing unreacted intermediates and byproducts. Analytical techniques like HPLC or TLC (with UV visualization) should monitor purity. For persistent impurities, column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) can resolve structural analogs .

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

- NMR : H and C NMR can confirm aromatic proton environments and substituent positions (e.g., methyl group at the 4-position of the phenyl ring).

- IR : Peaks near 1660–1680 cm indicate the pyridazinone carbonyl group.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 213.08) .

Advanced Research Questions

Q. How do crystal packing and intermolecular interactions affect the physicochemical properties of this compound?

Single-crystal X-ray diffraction reveals that hydrogen bonding (e.g., N–H···O interactions) and π-π stacking between aromatic rings dominate the crystal lattice. Hirshfeld surface analysis quantifies these interactions, showing that van der Waals forces contribute to stability. Such data inform solubility predictions and polymorph screening .

Q. What strategies address contradictory bioactivity data in cell-based assays for this compound?

- Dose-Response Replication : Test multiple concentrations (e.g., 1–100 µM) to confirm dose-dependent effects.

- Structural Analog Comparison : Compare activity with derivatives like 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one to identify substituent-specific effects .

- Target Validation : Use CRISPR knockouts or siRNA to confirm involvement of suspected molecular targets (e.g., kinases or receptors).

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) with homology-modeled protein structures (e.g., cyclooxygenase-2 or EGFR kinase) identifies potential binding pockets. MD simulations (100 ns) assess stability of ligand-protein complexes, with binding free energies calculated via MM-PBSA. Validate predictions with SPR or ITC experiments .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

- Solvent Selection : Replace ethanol with safer solvents (e.g., isopropanol) for large-scale reactions.

- Byproduct Management : Optimize reaction time and temperature to minimize dihydropyridazine intermediates.

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression .

Methodological Considerations

Q. How to design stability studies under ICH guidelines for this compound?

Q. What analytical workflows resolve isomeric impurities in pyridazinone derivatives?

- Chiral HPLC : Use a Chiralpak IG-U column with hexane/isopropanol (90:10) to separate enantiomers.

- X-ray Crystallography : Confirm absolute configuration of resolved isomers .

Data Interpretation and Reporting

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution (e.g., LC-MS/MS).

- Metabolite Identification : Incubate the compound with liver microsomes to detect active/inactive metabolites .

Q. What statistical models are appropriate for structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.